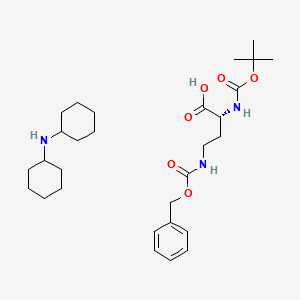

Boc-D-Dab(Z)-OH.DCHA

Vue d'ensemble

Description

Boc-D-Dab(Z)-OH.DCHA, also known as 2-(tert-Butoxycarbonylamino)-4-(Z-amino)-1-butanol, is a biochemical compound with the molecular formula C17H26N2O5 and a molecular weight of 338.39 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

The synthesis of Boc-D-Dab(Z)-OH.DCHA involves several steps, starting with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route typically includes:

Protection of the Amino Group: The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Z-Amino Group: The Z-amino group is introduced through a series of reactions involving the appropriate reagents and conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Analyse Des Réactions Chimiques

Boc-D-Dab(Z)-OH.DCHA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Boc-D-Dab(Z)-OH.DCHA has several scientific research applications, including:

Proteomics Research: It is used as a biochemical reagent in the study of proteins and their functions.

Drug Development: The compound is used in the synthesis of various pharmaceutical compounds, including somatostatin antagonists and blood coagulation factor Xa inhibitors.

Neuroscience Research: It has been explored as an inhibitor of gamma-aminobutyric acid uptake in rat brain synaptosomes, showing potential in understanding synaptic transmission processes.

Microbiology and Biochemistry: Research involving bacteria like Acinetobacter baumannii has identified its role in the production of specific compounds, providing insights into microbial biochemistry.

Mécanisme D'action

The mechanism of action of Boc-D-Dab(Z)-OH.DCHA involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gamma-aminobutyric acid transaminase, an enzyme that converts gamma-aminobutyric acid back to glutamate. By inhibiting this enzyme, gamma-aminobutyric acid levels are elevated, which can influence synaptic transmission processes.

Comparaison Avec Des Composés Similaires

Boc-D-Dab(Z)-OH.DCHA can be compared with other similar compounds such as:

Fmoc-D-Dab(Z)-OH: Another protected form of diaminobutyric acid, but with a different protecting group (fluorenylmethyloxycarbonyl).

Z-Dab: A similar compound with a different protecting group (benzyloxycarbonyl).

Boc-D-Dab(Z)-ol: A closely related compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific protecting groups and its applications in various fields of research.

Activité Biologique

Boc-D-Dab(Z)-OH.DCHA, a synthetic compound characterized by its complex structure, plays a significant role in biochemical applications, particularly in peptide synthesis and modulation of biological processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group attached to a diaminobutyric acid backbone. Its molecular formula is with a molecular weight of approximately 533.70 g/mol . The structural features allow it to function effectively as a protecting group in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C29H47N3O6 |

| Molecular Weight | 533.70 g/mol |

| CAS Number | 101854-42-6 |

| Purity | 98% |

| Physical Form | Solid |

Mode of Action : The Boc group in this compound is primarily utilized to protect amines during synthetic reactions. This protection ensures that the amino acids remain intact while allowing for selective reactions to occur.

Biochemical Pathways : The compound is integral to peptide synthesis, facilitating the formation of peptide bonds through interactions with enzymes such as peptidases and proteases. These interactions are crucial for the correct alignment and bonding of amino acids .

Cellular Effects

This compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways by interacting with cellular proteins, which can lead to altered gene expression and changes in cellular metabolism.

- Gene Expression : Studies indicate that this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .

Case Studies

- Peptide Synthesis : Research has demonstrated that this compound serves as an effective intermediate in synthesizing bioactive peptides, including enkephalins. These peptides are essential for various neurological functions and may be relevant in studying neurodegenerative diseases such as Alzheimer's and Parkinson's .

- Dosage Effects : In animal models, the effects of this compound vary with dosage. At lower doses, it effectively modulates cellular processes without significant toxicity; however, higher doses may lead to cellular damage and apoptosis .

Temporal Effects

The stability and degradation of this compound are critical for its long-term effects on cellular functions. While stable under standard laboratory conditions, prolonged exposure can lead to diminished effectiveness due to degradation .

Metabolic Pathways

This compound interacts with various metabolic pathways:

- Enzymatic Metabolism : It can be metabolized by esterases and amidases, leading to the formation of intermediate metabolites that may exhibit distinct biological activities.

- Transport Mechanisms : The compound is transported across cell membranes via active transport mechanisms, allowing it to reach target sites within cells .

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-16(23)19-13(14(20)21)9-10-18-15(22)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSVEVKFQHTZSP-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H47N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669960 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101854-42-6 | |

| Record name | (2R)-4-{[(Benzyloxy)carbonyl]amino}-2-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.